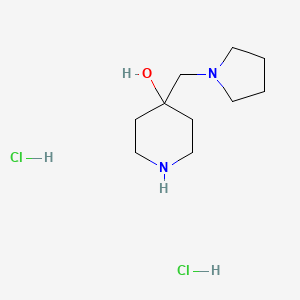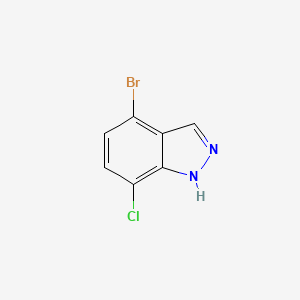![molecular formula C8H11ClFNO B1376588 [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride CAS No. 1423028-39-0](/img/structure/B1376588.png)
[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride” is a chemical compound with the CAS Number: 1423028-39-0. It has a molecular weight of 191.63 . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10FNO.ClH/c9-8-2-1-6 (4-10)3-7 (8)5-11;/h1-3,11H,4-5,10H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 191.63 .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Gram-Scale Synthesis of Multi-Substituted Arenes : A study by Sun, Sun, & Rao (2014) presents a method for preparing multi-substituted arenes, like (6-Amino-2-chloro-3-fluorophenyl)methanol, through palladium-catalyzed C-H halogenation reactions. This method offers advantages such as higher yields, better selectivity, and practicality compared to traditional synthesis methods.
Catalyst- and Solvent-Free Synthesis : Moreno-Fuquen et al. (2019) describe an efficient, catalyst- and solvent-free approach for synthesizing related fluorophenyl compounds, highlighting the significance of these methods in chemical synthesis (Moreno-Fuquen et al., 2019).
Analytical Chemistry and Spectroscopy
Fluorescence Analysis : Matwijczuk et al. (2015) conducted fluorescence analysis of 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT), which is structurally similar to the compound . They found unique dual fluorescence properties in different solvents, suggesting applications in rapid conformational analysis using fluorescence spectroscopy (Matwijczuk et al., 2015).
Fluorescence Derivatization Reagent for Aromatic Aldehydes : Nohta et al. (1994) identified 2-Amino-4,5-ethylenedioxyphenol as a useful fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, which could be relevant for similar compounds like “[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride” (Nohta et al., 1994).
Pharmacology and Drug Development
Pharmacological Properties of Related Compounds : Ferris et al. (1995) studied 403U76, a compound related to “[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride”, for its potential as a serotonin and noradrenaline reuptake inhibitor. Such studies provide insights into the potential pharmacological applications of similar compounds (Ferris et al., 1995).
Novel Agonists at 5-HT1A Receptors : Vacher et al. (1999) investigated derivatives of 2-pyridinemethylamine, which includes fluorophenyl compounds, as selective, potent, and orally active agonists at 5-HT1A receptors, demonstrating potential applications in neuropsychiatric drug development (Vacher et al., 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These provide guidance on how to handle the compound safely.
properties
IUPAC Name |
[5-(aminomethyl)-2-fluorophenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3,11H,4-5,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGDPGBXRIRUSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)CO)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B1376511.png)


![5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B1376516.png)
![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)

![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1376520.png)
![N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1376521.png)

